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molecular formula C6H7ClN2O B8701399 5-chloro-2,6-dimethylpyridazin-3(2H)-one

5-chloro-2,6-dimethylpyridazin-3(2H)-one

Cat. No. B8701399
M. Wt: 158.58 g/mol
InChI Key: YLEXJPGLTXIJHL-UHFFFAOYSA-N
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Patent
US07732616B2

Procedure details

A mixture of 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one (736 mg, 5.25 mmol) and POCl3 (4.5 mL) was stirred at 85° C. for 2 hours. The reaction mixture was concentrated under reduced pressure to give the crude material that was quenched with saturated aqueous Na2CO3. The resulting mixture was stirred for 2 hours and extracted with EtOAc (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give 587 mg (70%) of the desired product that was used directly without further purification.
Quantity
736 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH3:8])=[N:6][N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:2]1[C:7]([CH3:8])=[N:6][N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
736 mg
Type
reactant
Smiles
OC1=CC(N(N=C1C)C)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous Na2CO3
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(N(N=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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